molecular formula C29H40FeNOP B12443965 (R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline

(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline

Cat. No.: B12443965
M. Wt: 505.5 g/mol
InChI Key: MUHDYVQFEIUFON-RZOUGZORSA-N
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Description

Ferrocene, 1-[(4R)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2S)-: is a complex organometallic compound that belongs to the ferrocene family Ferrocene itself is a classical organometallic complex known for its sandwich structure, where an iron atom is sandwiched between two cyclopentadienyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ferrocene, 1-[(4R)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2S)- typically involves several steps:

    Preparation of the Oxazoline Ligand: The oxazoline ligand can be synthesized by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions to form the oxazoline ring.

    Formation of the Diphenylphosphino Group: The diphenylphosphino group is introduced through a reaction involving a suitable phosphine precursor and the oxazoline ligand.

    Attachment to the Ferrocene Core: The final step involves the attachment of the oxazoline-diphenylphosphino ligand to the ferrocene core. This can be achieved through a substitution reaction where the ligand displaces a leaving group on a ferrocene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ferrocene core can undergo oxidation to form ferrocenium ions. This reaction is typically carried out using oxidizing agents such as ferric chloride or ceric ammonium nitrate.

    Reduction: Reduction of the ferrocenium ion back to ferrocene can be achieved using reducing agents like sodium borohydride.

    Substitution: The oxazoline and diphenylphosphino groups can participate in substitution reactions, where they can be replaced or modified by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Ferric chloride, ceric ammonium nitrate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

    Oxidation: Formation of ferrocenium ions.

    Reduction: Regeneration of ferrocene.

    Substitution: Various substituted ferrocenes depending on the reagents used.

Scientific Research Applications

Ferrocene, 1-[(4R)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2S)-: has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique structure allows for the formation of stable complexes with various metals.

    Biology: Investigated for its potential as a bioorganometallic compound with applications in drug delivery and bioimaging.

    Medicine: Explored for its anticancer properties, particularly in the development of ferrocene-based drugs.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its redox properties and stability.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its ability to form stable complexes with metals and other molecules. The oxazoline and diphenylphosphino groups provide sites for coordination, while the ferrocene core offers redox activity. These properties enable the compound to participate in various catalytic cycles and biological interactions.

Molecular Targets and Pathways

    Catalysis: Acts as a ligand to facilitate various catalytic reactions, including hydrogenation, cross-coupling, and polymerization.

    Biological Pathways: Interacts with cellular components through redox reactions and coordination with biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Ferrocene, 1-[(4R)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2S)-: can be compared with other ferrocene derivatives such as:

    Ferrocene: The parent compound, known for its stability and redox properties.

    1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in catalysis, known for its ability to form stable complexes with transition metals.

    Ferrocene-1,1’-diamine: Explored for its potential in bioorganometallic chemistry and as a scaffold for peptide mimics.

The uniqueness of Ferrocene, 1-[(4R)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2S)-

Properties

Molecular Formula

C29H40FeNOP

Molecular Weight

505.5 g/mol

IUPAC Name

[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-diphenylphosphane;cyclopentane;iron

InChI

InChI=1S/C24H30NOP.C5H10.Fe/c1-24(2,3)22-17-26-23(25-22)20-15-10-16-21(20)27(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-9,11-14,20-22H,10,15-17H2,1-3H3;1-5H2;/t20?,21?,22-;;/m0../s1

InChI Key

MUHDYVQFEIUFON-RZOUGZORSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe]

Canonical SMILES

CC(C)(C)C1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe]

Origin of Product

United States

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